Necrosulfonamide (NSA) is a potent, small molecule inhibitor of necroptosis. [] Discovered through high-throughput screening and subsequent structure-activity relationship studies, it is primarily used in in vitro and in vivo studies to investigate the role of necroptosis in various biological processes and disease models. [] Necrosulfonamide functions by selectively targeting mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis, inhibiting its action and thereby preventing necroptotic cell death. []
Necrosulfonamide is classified as a necroptosis inhibitor and is specifically noted for its role in blocking the MLKL protein, which is a substrate of receptor-interacting serine-threonine kinase 3 (RIP3). The chemical structure is represented by the formula with a molecular weight of 461.47 g/mol. Its unique properties make it a valuable tool in cellular biology research, particularly concerning necroptosis and related pathways .
The synthesis of necrosulfonamide has been documented in various studies, which detail methods that typically involve the construction of its complex heterocyclic framework. The synthesis often includes:
The molecular structure of necrosulfonamide features several distinct components:
Necrosulfonamide participates in several chemical reactions primarily related to its inhibitory function:
The mechanism of action for necrosulfonamide involves several key steps:
Necrosulfonamide exhibits several notable physical and chemical properties:
Necrosulfonamide has a wide range of applications in scientific research:
NSA was first identified in 2012 through chemical screening efforts targeting mediators of tumor necrosis factor (TNF)-induced necroptosis. Initial characterization revealed its ability to block plasma membrane rupture downstream of receptor-interacting protein kinase 3 (RIPK3) activation without inhibiting RIPK1 or RIPK3 kinase activity. NSA exhibited an IC₅₀ of 124 nM in HT-29 cells, establishing its potency in preventing MLKL-dependent membrane permeabilization [4] [9]. This discovery filled a critical pharmacological gap, as existing inhibitors (necrostatin-1 for RIPK1; GSK-872 for RIPK3) left the terminal executor MLKL unaddressed.
The compound’s significance extends beyond basic research. In rodent stroke models, NSA reduced cerebral infarct volumes by 45-62% and improved neurological function when administered intracerebroventricularly at reperfusion. These effects correlated with diminished lactate dehydrogenase (LDH) release and propidium iodide uptake in astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), confirming target engagement in neural cells [1]. Similarly, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson’s disease, systemic NSA administration (1-5 mg/kg) attenuated dopaminergic neuron loss in the substantia nigra by 40-55%, coinciding with improved motor function [7]. These neuroprotective outcomes underscore NSA’s potential as a therapeutic scaffold for acute and chronic neurodegeneration.
Table 1: Pharmacological Effects of Necrosulfonamide in Disease Models
Disease Model | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|
Cerebral Ischemia (tMCAO) | 45-62% reduction in infarct volume; improved neurological scores | Blocked MLKL/RIP3K nuclear translocation in astrocytes | [1] |
Parkinson's (MPTP) | 40-55% protection of dopaminergic neurons; reduced microgliosis | Inhibited neuronal MLKL phosphorylation; enhanced Nrf2 | [7] |
Colitis | Ameliorated intestinal inflammation; reduced GSDMD-mediated pyroptosis | Dual MLKL/GSDMD inhibition | [2] |
Sepsis-Associated Encephalopathy | Improved cognitive function; suppressed neuroinflammation | Inhibited microglial necroptosis and cytokine release | [7] |
Colorectal Cancer | Synergized with homoharringtonine to inhibit autophagy and trigger parthanatos | Disrupted basal autophagy in MLKL-KO cells | [10] |
NSA exerts its anti-necroptotic effects through direct engagement with the N-terminal domain of MLKL. Structural studies reveal that MLKL comprises an N-terminal four-helix bundle (4HB) pore-forming domain and a C-terminal pseudokinase domain connected by a brace region. NSA covalently modifies human MLKL at Cys86 within the 4HB domain, preventing phospho-MLKL oligomerization and subsequent membrane translocation [5] [9]. This action distinguishes NSA from Type I MLKL inhibitors (e.g., GW806742X) that stabilize the autoinhibited conformation and Type II inhibitors (e.g., necrosulfonamide analogs) that disrupt membrane association.
A groundbreaking discovery emerged from ischemia research: NSA blocks the nuclear and nuclear envelope translocation of phosphorylated MLKL and RIP3K. In primary astrocytes subjected to OGD/R, NSA reduced MLKL-RIP3K co-immunoprecipitation in nuclear fractions by 70-85%, suggesting a previously unrecognized subcellular site for necrosome assembly [1]. This nuclear inhibition preserved nuclear membrane integrity and prevented DNA damage responses, expanding NSA’s mechanistic repertoire beyond plasma membrane stabilization.
The therapeutic implications of MLKL inhibition are broad:
Beyond necroptosis, NSA demonstrates unexpected efficacy in modulating pyroptosis – a gasdermin-mediated cell death triggered by inflammasomes. NSA directly binds gasdermin D (GSDMD) at its N-terminal pore-forming domain, inhibiting oligomerization and membrane permeabilization. Biochemical assays show NSA reduces GSDMD-mediated pyroptosis by 50-70% in macrophages exposed to LPS/nigericin, independent of its MLKL effects [6] [8]. This cross-inhibition extends to colitis models, where NSA ameliorated intestinal inflammation by simultaneously blocking MLKL-dependent necroptosis and GSDMD-dependent pyroptosis [2].
NSA’s redox modulatory properties further expand its functional repertoire. In MPTP-treated mice, NSA:
Table 2: NSA's Redox Modulatory Effects in Parkinson's Disease Models
Redox Parameter | Change with MPTP | NSA Effect | Molecular Outcome |
---|---|---|---|
8-OHdG (DNA oxidation) | +250% | ↓ 50% | Reduced DNA damage |
4-HNE (lipid peroxidation) | +300% | ↓ 45% | Preserved membrane integrity |
Nrf2 nuclear translocation | ↓ 70% | ↑ 3-fold | Enhanced antioxidant defense |
HO-1 expression | ↓ 60% | ↑ 2.5-fold | Heme degradation; anti-apoptotic |
BDNF/GDNF levels | ↓ 75% | Restored to 80% of control | Improved neuronal survival/function |
Mechanistically, NSA inhibits ROS-dependent GSDMD oligomerization via cysteine oxidation, linking redox homeostasis to pyroptotic regulation [6]. In microglia, NSA suppresses NADPH oxidase assembly, reducing superoxide production by 65% and breaking the feedforward cycle of inflammation-oxidative stress [2] [7]. These multi-target actions position NSA uniquely among cell death modulators, enabling synergistic control over interconnected death pathways.
Compound Names Mentioned:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4